3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride
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Overview
Description
. This compound is characterized by its unique structure, which includes a piperidine ring attached to a benzoic acid moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride typically involves the following steps:
Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Benzoylation: The piperidine derivative is then reacted with benzoic acid or its derivatives under specific conditions to form the desired compound.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with new substituents at specific positions.
Scientific Research Applications
3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: The compound can be utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Piperidine Derivatives: Other piperidine derivatives with similar structures and functional groups.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties attached to different heterocycles.
Uniqueness: 3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride stands out due to its specific combination of a piperidine ring and a benzoic acid moiety, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(piperidin-4-ylmethylamino)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;;/h1-3,8,10,14-15H,4-7,9H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITENGQALAMBXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC(=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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